
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide” is a compound that belongs to the class of organic compounds known as tetrahydroquinolines . These are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and that is fully hydrogenated .
Molecular Structure Analysis
The InChI code for a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . This can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents used.作用机制
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ is not fully understood, but it has been found to modulate the activity of various receptors in the brain. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been found to increase dopamine release in the brain, which may contribute to its potential use in the treatment of addiction. This compound has also been found to have anxiolytic and antidepressant effects, which may be due to its affinity for serotonin receptors.
Biochemical and Physiological Effects
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been found to have various biochemical and physiological effects. This compound has been found to increase dopamine release in the brain, which may contribute to its potential use in the treatment of addiction. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has also been found to have anxiolytic and antidepressant effects, which may be due to its affinity for serotonin receptors. This compound has also been found to have antinociceptive effects, which may be due to its affinity for nicotinic acetylcholine receptors.
实验室实验的优点和局限性
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been found to have advantages and limitations for lab experiments. This compound has been found to have high affinity for various receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has also been found to have low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ. One potential direction is the development of new synthetic methods for this compound that improve its solubility in water. Another potential direction is the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ in animal models of addiction, depression, and other neurological disorders. Additionally, the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ in combination with other compounds may provide insights into the function of various receptors in the brain.
合成方法
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been synthesized using different methods, including the Pictet-Spengler reaction and reductive amination. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline derivative. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
科学研究应用
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have affinity for various receptors in the brain, including dopamine, serotonin, and nicotinic acetylcholine receptors. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been studied for its potential use in the treatment of addiction, depression, and other neurological disorders.
属性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-5-8-17(21)19-15-10-9-14-7-6-11-20(16(14)12-15)18(22)13(2)3/h9-10,12-13H,4-8,11H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEJTZJQLXCZMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)
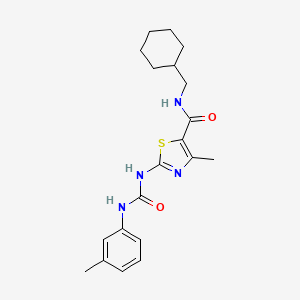
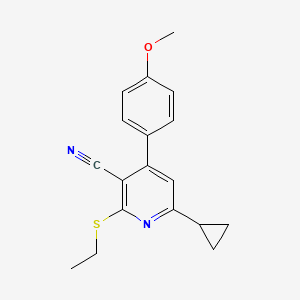
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)
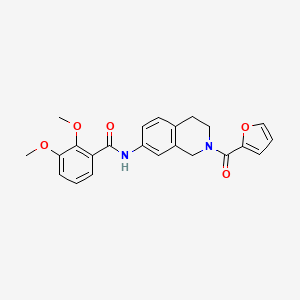
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)
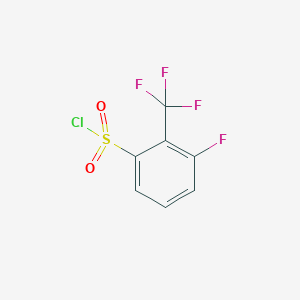

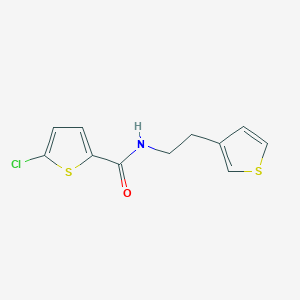
![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)
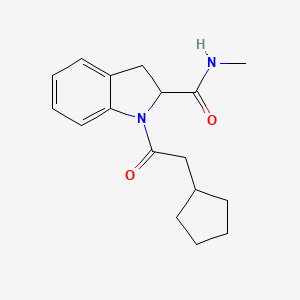
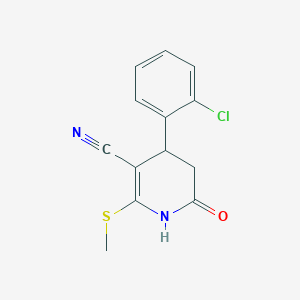
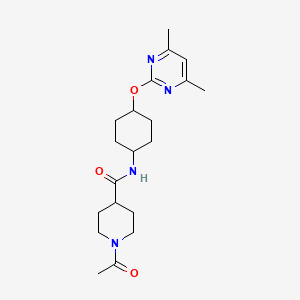
![3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413036.png)